molecular formula C11H8BrF2NO2 B1409699 Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate CAS No. 1805411-95-3

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate

Cat. No.: B1409699
CAS No.: 1805411-95-3
M. Wt: 304.09 g/mol
InChI Key: JHZLZBIWFHWNBG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoate ester. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate typically involves the esterification of 4-bromo-2-cyano-6-(difluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and cyano groups facilitate binding to active sites of enzymes or receptors, while the difluoromethyl group enhances the compound’s stability and bioavailability. The ester group allows for easy modification, enabling the compound to be tailored for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate
  • Ethyl 4-chloro-2-cyano-6-(difluoromethyl)benzoate
  • Ethyl 4-bromo-2-cyano-6-(methyl)benzoate

Uniqueness

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and stability. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-6(5-15)3-7(12)4-8(9)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZLZBIWFHWNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate
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Reactant of Route 6
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate

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